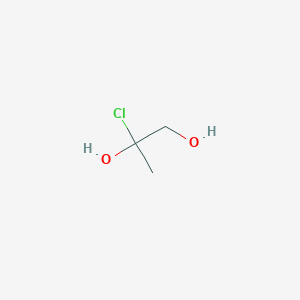
2-Chloropropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloropropane-1,2-diol can be synthesized through the chlorination of glycerol. The reaction involves the treatment of glycerol with hydrochloric acid, resulting in the substitution of one hydroxyl group with a chlorine atom . The reaction can be represented as follows:
HOCH2CH(OH)CH2OH+HCl→HOCH2CH(OH)CH2Cl+H2O
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of epichlorohydrin . This method is preferred due to its efficiency and scalability. The hydrolysis reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) under basic conditions.
Major Products:
Oxidation: Formation of 3-chloropropanal or 3-chloropropanoic acid.
Reduction: Formation of propane-1,2-diol.
Substitution: Formation of glycerol.
Wissenschaftliche Forschungsanwendungen
2-Chloropropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have investigated its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research has explored its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of resins, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-chloropropane-1,2-diol involves its interaction with cellular components. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with proteins, DNA, and other biomolecules . These interactions can disrupt normal cellular functions and lead to toxic effects .
Vergleich Mit ähnlichen Verbindungen
3-Chloropropane-1,2-diol: An isomer with similar properties but different structural arrangement.
1-Chloropropane-2,3-diol: Another isomer with distinct chemical behavior.
Glycerol α-monochlorohydrin: A related compound with similar reactivity.
Uniqueness: 2-Chloropropane-1,2-diol is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. Its presence as a contaminant in food products also highlights its significance in food safety research .
Eigenschaften
CAS-Nummer |
185805-20-3 |
|---|---|
Molekularformel |
C3H7ClO2 |
Molekulargewicht |
110.54 g/mol |
IUPAC-Name |
2-chloropropane-1,2-diol |
InChI |
InChI=1S/C3H7ClO2/c1-3(4,6)2-5/h5-6H,2H2,1H3 |
InChI-Schlüssel |
HTTUMRADGWHWMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
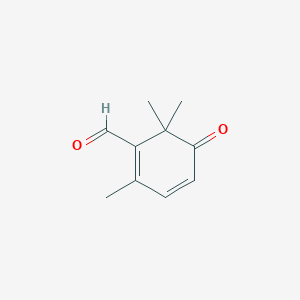


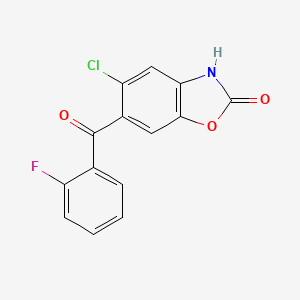


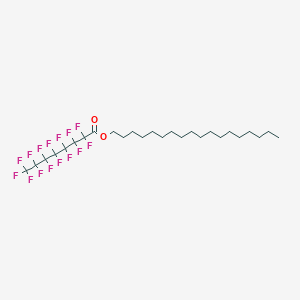
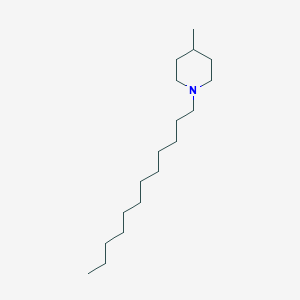

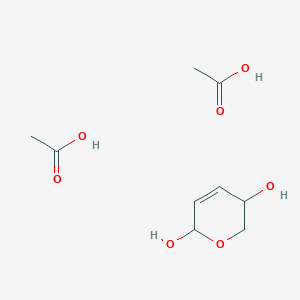
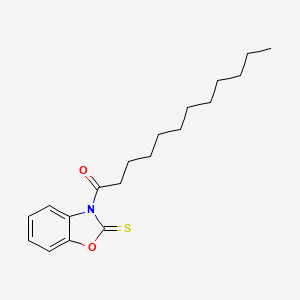
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)

